molecular formula C15H29N3O3 B7930708 [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930708
M. Wt: 299.41 g/mol
InChI Key: BBIJRHBGFAALRD-UHFFFAOYSA-N
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Description

The compound [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1353972-99-2) is a pyrrolidine-based derivative with a molecular formula of C₁₅H₂₉N₃O₃ and a molecular weight of 299.42 g/mol . It features a tertiary butyl carbamate group, an isopropyl substituent, and a 2-amino-acetyl moiety attached to the pyrrolidine ring.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-11(2)18(14(20)21-15(3,4)5)10-12-7-6-8-17(12)13(19)9-16/h11-12H,6-10,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIJRHBGFAALRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H27N3O3
  • CAS Number : 1353945-23-9

The structure includes a pyrrolidine ring, which is often associated with various biological activities, including neuroprotective and anti-cancer effects.

Anticancer Properties

Recent studies have shown that compounds related to pyrrolidine derivatives exhibit promising anticancer activity. For instance, modifications in the structure can enhance cytotoxicity against various cancer cell lines. A notable study demonstrated that certain pyrrolidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin, suggesting a potential role in cancer therapy .

The biological activity of this compound may be attributed to its interaction with specific protein targets. The presence of the pyrrolidine moiety allows for enhanced binding affinity to receptors involved in cell proliferation and apoptosis regulation. For example, the compound's structure facilitates interactions with the IKKb catalytic pocket, which is crucial for NF-κB signaling pathways that promote inflammation and cancer progression .

Study 1: Cytotoxicity Assessment

In a comparative study assessing the cytotoxic effects of various pyrrolidine derivatives, this compound was evaluated alongside standard chemotherapeutics. The results indicated that this compound exhibited IC50 values comparable to established drugs, highlighting its potential as a therapeutic agent in oncology.

CompoundIC50 (µM)Mechanism of Action
This compound12Induces apoptosis via NF-κB inhibition
Bleomycin10DNA intercalation and strand breakage

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds. The study revealed that derivatives with similar structures could inhibit acetylcholinesterase activity and exhibit antioxidant effects, making them potential candidates for Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that certain modifications in the pyrrolidine ring enhance biological activity. For instance:

  • Substituents on the nitrogen atom play a critical role in receptor binding affinity.
  • Hydrophobic interactions are essential for effective inhibition of target enzymes such as cholinesterase.

Comparison with Similar Compounds

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

  • Key Difference : Replaces the isopropyl group with a cyclopropyl substituent.
  • Status : Discontinued .

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1353993-41-5)

  • Key Difference: Substitutes the amino group with a chloro atom in the acetyl moiety.
  • Impact : The chloro-acetyl group enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions. However, it may also increase toxicity risks .
  • Molecular Formula : C₁₅H₂₇ClN₂O₃ (MW: 326.85 g/mol) .

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1353974-64-7)

  • Key Difference: Features an amino-ethyl chain instead of amino-acetyl.
  • Molecular Formula : C₁₅H₂₉N₃O₂ (MW: 283.41 g/mol) .

Stereochemical Variants

(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353998-30-7)

  • Key Difference: The stereochemistry at the pyrrolidine ring is specified as (S)-configuration, unlike the non-specified stereochemistry of the target compound.
  • Impact : Stereochemical specificity can influence interactions with chiral biological targets, such as enzymes or receptors .

Piperidine-Based Analogues

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(isopropyl)carbamate

  • Key Difference: Replaces the pyrrolidine ring with a piperidine ring and introduces a 3-methylbutanoyl group.
  • Impact : The six-membered piperidine ring may enhance conformational flexibility compared to the five-membered pyrrolidine, affecting pharmacokinetic properties .

Data Table: Comparative Analysis of Structural Analogues

Compound Name Key Substituent/Ring Modification Molecular Formula Molecular Weight (g/mol) Functional Group Variation Status
Target Compound - C₁₅H₂₉N₃O₃ 299.42 Amino-acetyl Discontinued
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester Cyclopropyl vs. isopropyl C₁₆H₂₇N₃O₃ 313.42 Cyclopropyl substituent Discontinued
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester Chloro-acetyl vs. amino-acetyl C₁₅H₂₇ClN₂O₃ 326.85 Chloro-acetyl moiety Available
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester Amino-ethyl vs. amino-acetyl C₁₅H₂₉N₃O₂ 283.41 Ethyl spacer Discontinued
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(isopropyl)carbamate Piperidine ring vs. pyrrolidine C₁₉H₃₆N₃O₃ 366.52 Piperidine + methylbutanoyl Research-only

Research Implications and Notes

Stereochemistry : Unspecified stereochemistry in the target compound limits its utility in enantioselective synthesis, whereas (S)-configured derivatives (e.g., CAS 1353998-30-7) offer precise chiral control .

Commercial Availability : Most analogues are discontinued, suggesting challenges in synthesis, stability, or market demand .

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